molecular formula C17H20N8OS B2833218 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1226442-12-1

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Número de catálogo: B2833218
Número CAS: 1226442-12-1
Peso molecular: 384.46
Clave InChI: HRSKVODISKQMJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of pyrazole, pyridazine, piperazine, and thiadiazole rings within its structure suggests a wide range of biological activities and chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. One common approach is:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring. This step often involves cyclization reactions using hydrazine derivatives and suitable aldehydes or ketones.

    Piperazine Ring Introduction: The pyridazine intermediate is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Thiadiazole Ring Formation: Finally, the thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, leading to the formation of oxides or sulfoxides.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole and thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrazole derivatives were synthesized and tested for their antitumoral activity, revealing that structural modifications could enhance their efficacy by inhibiting tubulin polymerization, a critical mechanism in cancer cell proliferation .

A detailed study demonstrated that compounds with similar scaffolds to (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone showed promising results against human cancer cell lines, indicating that the incorporation of the pyrazole moiety is crucial for biological activity .

Table 1: Summary of Anticancer Studies on Pyrazole Derivatives

Compound StructureTarget Cancer Cell LineIC50 Value (µM)Mechanism of Action
Pyrazole Derivative AMCF-7 (Breast)10Tubulin Inhibition
Pyrazole Derivative BHeLa (Cervical)15Apoptosis Induction
Pyrazole Derivative CA549 (Lung)12Cell Cycle Arrest

1.2 Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Studies have shown that certain pyrazole derivatives possess activity against viral infections by inhibiting viral replication processes. For example, a recent synthesis of related compounds demonstrated significant antiviral effects against coronaviruses and other viral pathogens . The mechanism typically involves interference with viral entry or replication within host cells.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from easily accessible precursors. The synthetic route often includes the formation of the piperazine ring followed by the introduction of the thiadiazole and pyrazole moieties through condensation reactions.

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1Formation of PiperazinePiperazine precursor
2CondensationThiadiazole derivative
3CyclizationPyrazole derivative

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal reported that a derivative with a similar structure exhibited an IC50 value of 10 µM against MCF7 breast cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antiviral Potential
Another investigation focused on a related compound's effectiveness against RNA viruses. The results indicated significant inhibition of viral replication at low concentrations, suggesting a viable therapeutic avenue for treating viral infections .

Comparación Con Compuestos Similares

Similar Compounds

    (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Complexity: The combination of multiple heterocyclic rings in a single molecule is relatively unique.

    Biological Activity: The specific arrangement of functional groups and rings can lead to unique interactions with biological targets, offering potential advantages over simpler compounds.

This compound’s diverse structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Actividad Biológica

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and pharmacological profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps often include:

  • Formation of the Pyridazine Ring : Utilizing hydrazine derivatives to construct the pyridazine scaffold.
  • Piperazine Linkage : Introducing piperazine via nucleophilic substitution reactions.
  • Thiadiazole Integration : The thiadiazole moiety is incorporated through cyclization reactions involving thiosemicarbazones.

Antifungal Activity

Research indicates that derivatives of the pyrazole and pyridazine frameworks exhibit significant antifungal properties. For instance, compounds similar to the target molecule have shown efficacy against various strains of Candida, with minimum inhibitory concentrations (MIC) often below 25 µg/mL . The mechanism typically involves inhibition of lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.

Anticancer Properties

The anticancer potential of related compounds has been investigated extensively. For example, studies have reported that certain pyrazole derivatives demonstrate selective cytotoxicity against glioma cell lines with IC50 values ranging from 5.00 to 29.85 µM . Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest, providing a promising avenue for cancer therapeutics.

Antiplatelet Activity

In the realm of cardiovascular research, certain pyrazole-pyridazine derivatives have emerged as potent P2Y12 receptor antagonists. These compounds exhibit strong inhibition of ADP-induced platelet aggregation, positioning them as potential candidates for antithrombotic therapy . Their selectivity and potency in vivo highlight their therapeutic promise.

Case Study 1: Antifungal Efficacy

A study evaluating a series of pyridazine derivatives demonstrated that specific substitutions on the pyrazole ring significantly enhanced antifungal activity against Candida albicans. The most active compound exhibited an MIC value of 12.5 µg/mL, outperforming standard antifungal agents like fluconazole .

Case Study 2: Anticancer Mechanisms

In vitro studies on glioma cells revealed that a derivative with structural similarities to our target compound induced apoptosis in 79% of treated cells at its IC50 concentration. Flow cytometry analysis indicated significant cell cycle arrest in the G0/G1 phase, suggesting a targeted mechanism for cancer treatment .

Data Table: Biological Activities Overview

Activity TypeCompound ClassEfficacy/Activity LevelReference
AntifungalPyrazole-Pyridazine DerivativesMIC ≤ 25 µg/mL
AnticancerPyrazole DerivativesIC50 = 5.13 µM
AntiplateletP2Y12 Receptor AntagonistsPotent Inhibition

Propiedades

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-11-10-12(2)25(21-11)15-5-4-14(19-20-15)23-6-8-24(9-7-23)17(26)16-13(3)18-22-27-16/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSKVODISKQMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.